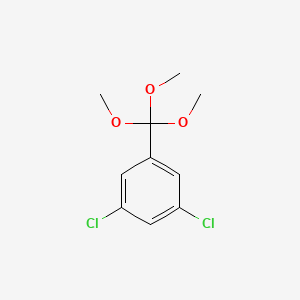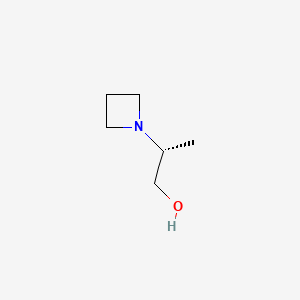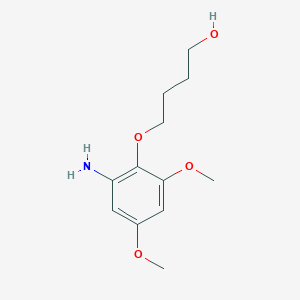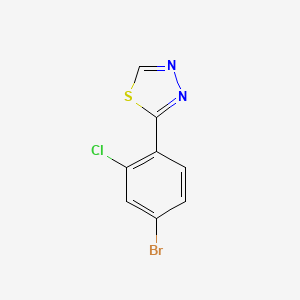
1,3-Dichloro-5-(trimethoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-(trimethoxymethyl)benzene is an organic compound with the molecular formula C10H12Cl2O3 It is a derivative of benzene, where two chlorine atoms and a trimethoxymethyl group are substituted at the 1, 3, and 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-(trimethoxymethyl)benzene typically involves the chlorination of a benzene derivative followed by the introduction of the trimethoxymethyl group. One common method is the electrophilic aromatic substitution reaction, where benzene undergoes chlorination in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The trimethoxymethyl group can be introduced using a Friedel-Crafts alkylation reaction with trimethoxymethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperature and pressure settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-(trimethoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The trimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the trimethoxymethyl group.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or modified trimethoxymethyl derivatives.
Applications De Recherche Scientifique
1,3-Dichloro-5-(trimethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-(trimethoxymethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and trimethoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic and nucleophilic interactions, depending on the specific reaction conditions and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-5-methylbenzene: Similar structure but with a methyl group instead of a trimethoxymethyl group.
1,3-Dichloro-5-(methoxymethyl)benzene: Similar structure but with a methoxymethyl group instead of a trimethoxymethyl group.
Uniqueness
1,3-Dichloro-5-(trimethoxymethyl)benzene is unique due to the presence of the trimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H12Cl2O3 |
|---|---|
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
1,3-dichloro-5-(trimethoxymethyl)benzene |
InChI |
InChI=1S/C10H12Cl2O3/c1-13-10(14-2,15-3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 |
Clé InChI |
FVGIGEHGGDHKTI-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC(=CC(=C1)Cl)Cl)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13895256.png)



![Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13895283.png)


![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13895299.png)
![Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13895305.png)
